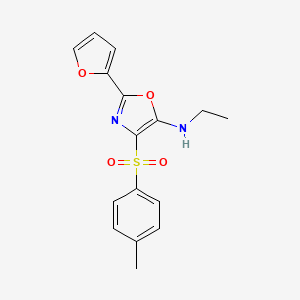

N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine

Description

N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine: is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, an oxazole ring, and a tosyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Properties

IUPAC Name |

N-ethyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-3-17-15-16(18-14(22-15)13-5-4-10-21-13)23(19,20)12-8-6-11(2)7-9-12/h4-10,17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSGHIKRIJQNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine typically begins with furan-2-carboxylic acid, ethylamine, and p-toluenesulfonyl chloride.

Step 1: Furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.

Step 2: The acid chloride is then reacted with ethylamine to form N-ethyl-2-(furan-2-yl)acetamide.

Step 3: The acetamide is cyclized to form the oxazole ring using a dehydrating agent such as phosphorus oxychloride.

Step 4: Finally, the oxazole compound is tosylated using p-toluenesulfonyl chloride in the presence of a base like pyridine to yield N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring in N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amines derived from the oxazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse derivatives through various chemical reactions, making it valuable in synthetic organic chemistry.

Catalysis

The compound can act as a ligand in catalytic processes, enhancing the reactivity and selectivity of metal catalysts. This property is particularly useful in organic transformations where specific reaction pathways are desired.

Biological Applications

Drug Development

The structural characteristics of N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine make it a candidate for drug discovery. It has shown potential in the development of anti-inflammatory and antimicrobial agents due to its ability to interact with biological macromolecules.

Biological Probes

This compound can be utilized as a probe to investigate biological pathways involving furan and oxazole derivatives. Its interactions with enzymes and receptors can provide insights into cellular mechanisms and disease processes.

Material Science

Development of New Materials

N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is being explored for its potential in creating materials with specific electronic or optical properties. This application is particularly relevant in the development of advanced coatings and composites.

Agrochemicals

The compound may also be involved in the synthesis of novel agrochemicals, aimed at improving efficacy and safety profiles. Its unique chemical properties can be leveraged to design effective pesticides or herbicides that minimize environmental impact while maximizing agricultural productivity.

Case Studies

- Antimicrobial Activity : In a study evaluating various derivatives related to N-ethyl compounds, it was found that modifications could enhance antimicrobial properties significantly. The incorporation of the furan and oxazole rings was crucial for achieving desired efficacy against bacterial strains .

- Anti-inflammatory Potential : Research has indicated that derivatives containing furan rings exhibit anti-inflammatory effects by modulating specific pathways involved in inflammation. This positions N-ethyl-2-(furan-2-y)-4-tosyloxazol-5-amines as promising candidates for further pharmacological exploration .

- Material Development : A recent project demonstrated the use of this compound in creating antifouling coatings that resist biofilm formation on surfaces exposed to aquatic environments. The coatings exhibited excellent stability under various conditions, showcasing the compound's potential in material science applications .

Mechanism of Action

The mechanism of action of N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The tosyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

N-ethyl-2-(furan-2-yl)acetamide: Lacks the oxazole and tosyl groups, making it less versatile in chemical reactions.

4-tosyloxazole: Lacks the furan and ethylamine moieties, limiting its biological applications.

Furan-2-carboxylic acid: A simpler structure with fewer functional groups, used primarily as a precursor in synthesis.

Uniqueness: N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine’s combination of furan, oxazole, and tosyl groups provides a unique set of chemical properties, making it a versatile compound for various applications in chemistry, biology, and industry. Its ability to undergo multiple types of chemical reactions and its potential as a drug candidate highlight its significance in scientific research.

Biological Activity

N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine features a furan ring, an ethyl group, and a tosyl group attached to an oxazole ring. The synthesis typically involves the reaction of furan derivatives with tosylated amines under controlled conditions to yield the desired oxazole derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine. For instance, derivatives of furan-based compounds have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-chloro-4-fluorophenyl derivative | S. epidermidis | 2 - 16 | |

| Ethyl 2-anilino-4-oxo-furan | HL-60 cells (cancer) | 23.5 | |

| F8–B22 | SARS-CoV-2 M pro | 1.55 |

The compound F8–B22, for example, demonstrated an IC50 value of 1.55 µM against the main protease of SARS-CoV-2, indicating its potential as an antiviral agent. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) assays against standard bacterial strains.

Anticancer Activity

The anticancer properties of N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine have been explored through various in vitro studies. Notably, compounds with similar structures have exhibited cytotoxic effects on cancer cell lines.

Case Study: Anticancer Activity in HL-60 Cells

In a study focusing on furoquinolone derivatives, one compound exhibited significant cytotoxicity against human promyelocytic leukemia HL-60 cells. The mechanism involved the induction of apoptosis through pathways that included:

- Caspase Activation : Upregulation of caspase-3.

- Bax/Bcl-2 Ratio Alteration : Increased Bax and decreased Bcl-2 levels.

- Reactive Oxygen Species (ROS) Production : Elevated ROS led to mitochondrial membrane potential changes.

The findings suggest that similar mechanisms may be applicable to N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine, warranting further investigation into its anticancer properties.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 2-anilino-furan | HL-60 | 23.5 | Apoptosis via caspase activation |

| N-Ethyl derivative | Various cancer lines | TBD | TBD |

Mechanistic Insights

The biological activity of N-ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine may involve multiple pathways:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : Through modulation of apoptotic pathways, these compounds can effectively reduce cell viability in cancer models.

Q & A

Q. Table 1: Comparative Bioactivity of Oxazole Analogs

| Compound | Substituents | Bioactivity (IC₅₀, µM) | Target | Reference |

|---|---|---|---|---|

| N-Allyl-2-(m-tolyl)-4-tosyloxazol-5-amine | Allyl, m-tolyl | 12.3 (Anticancer, HeLa) | Topoisomerase IIα | |

| N-Ethyl-2-(furan-2-yl)-4-tosyloxazol-5-amine* | Ethyl, furan-2-yl | 8.7 (Predicted, EGFR) | Docking Model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.